molecular formula C12H11NO2S B14865761 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid

4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B14865761
M. Wt: 233.29 g/mol
InChI Key: FGFJSTVUSPUMRV-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide, followed by cyclization with α-haloketones under acidic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, its anti-inflammatory activity is attributed to the inhibition of enzymes like 5-lipoxygenase, which plays a role in the synthesis of leukotrienes involved in inflammatory responses. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both the 2,4-dimethylphenyl group and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

FGFJSTVUSPUMRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=O)O)C

Origin of Product

United States

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